(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with sulfonylhydrazinylidene and carboxamide groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonylhydrazinylidene and carboxamide groups. Common reagents used in these steps include sulfonyl chlorides, hydrazines, and amines, under conditions such as reflux or catalytic environments to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general practices in the pharmaceutical and chemical industries involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to increase reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups, potentially leading to derivatives with enhanced properties.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties could be explored for developing new drugs, particularly in areas like anti-inflammatory or anticancer treatments.
Industry: The compound may find applications in the development of specialty chemicals, dyes, or polymers, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chromene core may interact with cellular pathways, affecting processes like cell signaling or gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Another compound with distinct functional groups, used in different chemical contexts.
Uniqueness
The uniqueness of this compound lies in its combination of a chromene core with sulfonylhydrazinylidene and carboxamide groups, providing a versatile platform for various chemical and biological applications. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-4-19-10-12-21(13-11-19)27-25(30)23-16-20-7-5-6-8-24(20)33-26(23)28-29-34(31,32)22-14-9-17(2)18(3)15-22/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMFBPJXLHVABQ-SGEDCAFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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